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Compound of Interest

Compound Name: 2-Bromo-4-iodobenzaldehyde

Cat. No.: B1520077

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is
paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-
iodobenzaldehyde, a di-halogenated aromatic aldehyde, has emerged as a cornerstone
building block, particularly in the realms of pharmaceutical and fine chemical synthesis.[1] Its
value lies not merely in the presence of three distinct functional handles—an aldehyde, a
bromine atom, and an iodine atom—~but in the nuanced and predictable differential reactivity of
its carbon-halogen bonds. This guide provides a comprehensive technical overview of 2-
Bromo-4-iodobenzaldehyde, from its fundamental properties to its advanced applications,
with a focus on the mechanistic rationale that empowers chemists to leverage its unique
structure for targeted molecular design.[1]

Physicochemical and Spectroscopic Profile

The utility of any chemical building block begins with a thorough understanding of its intrinsic
properties. These data are essential for reaction planning, quality control, and structural
verification.

Core Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1520077?utm_src=pdf-interest
https://www.benchchem.com/product/b1520077?utm_src=pdf-body
https://www.benchchem.com/product/b1520077?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/2-bromo-4-iodobenzaldehyde-cornerstone-pharmaceutical-fine-chemical-synthesis-zm
https://www.benchchem.com/product/b1520077?utm_src=pdf-body
https://www.benchchem.com/product/b1520077?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/2-bromo-4-iodobenzaldehyde-cornerstone-pharmaceutical-fine-chemical-synthesis-zm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The fundamental properties of 2-Bromo-4-iodobenzaldehyde are summarized below. The
molecular weight, a critical parameter for stoichiometric calculations, is 310.91 g/mol .[2][3]

Property Value Source(s)
Molecular Formula C7H4BrlO [2][3]
Molecular Weight 310.91 g/mol [2][3]

CAS Number 261903-03-1 [2]
Appearance Beige Solid [1]

Melting Point 112-114 °C [1][3]
Density 2.231 g/cm3 [3]
Topological Polar Surface Area  17.1 A2 [2]
XLogP3 2.7 (2]

Predicted Spectroscopic Signhatures

While a definitive, published spectrum for 2-Bromo-4-iodobenzaldehyde can be elusive, its *H
and 3C NMR spectra can be reliably predicted based on established principles and data from
structurally analogous compounds.[4][5] Understanding these expected signatures is crucial for
researchers to confirm the identity and purity of their material.

* 1H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals in the
aromatic region and one in the aldehyde region.

o The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the
0 9.8-10.3 ppm range.[4]

o The aromatic protons will appear as a complex multiplet or as distinct doublets and
doublets of doublets between & 7.5-8.0 ppm. The proton ortho to the iodine (C5-H) is
expected to be the most upfield, while the proton between the two halogens (C3-H) will be
further downfield. The proton ortho to the aldehyde (C6-H) will also be significantly
deshielded.
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e 13C NMR Spectroscopy: The carbon spectrum will display seven unique signals.

o The aldehyde carbonyl carbon (C=0) will be the most downfield signal, expected around &
190-192 ppm.[4]

o The halogenated carbons (C2 and C4) will be identifiable by their chemical shifts. The
carbon bearing the iodine (C4) will appear at a characteristically upfield position (approx. &
90-100 ppm) due to the heavy atom effect, while the carbon bearing the bromine (C2) will
be further downfield.

o The remaining aromatic carbons will appear in the typical d 125-140 ppm range.

Synthesis of 2-Bromo-4-iodobenzaldehyde

The synthesis of 2-Bromo-4-iodobenzaldehyde is not commonly detailed in primary literature
but can be logically derived from standard aromatic functionalization techniques. A plausible
and efficient route involves a two-step process starting from a readily available precursor like 4-
iodobenzaldehyde or 2-bromobenzaldehyde. A more common industrial approach, however,
would likely involve the direct, regioselective bromination of 4-iodobenzaldehyde.

The causality behind this choice is rooted in directing group effects. The iodo-substituent is an
ortho-, para-director. Since the para-position is blocked, electrophilic aromatic substitution,
such as bromination, is directed to the ortho-position (C2). The aldehyde group is a
deactivating meta-director, which would direct an incoming electrophile to the C3 and C5
positions, making a starting material like benzaldehyde less ideal for achieving the desired 2,4-
substitution pattern.

Experimental Protocol: Regioselective Bromination of 4-
lodobenzaldehyde (lllustrative)

This protocol is illustrative, based on established chemical principles for aromatic bromination.
Researchers should conduct their own optimization.

e Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 equiv) in a suitable solvent (e.g.,
glacial acetic acid or a chlorinated solvent), add a catalytic amount of a Lewis acid (e.g.,
FeCls or FeBrs).
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» Reagent Addition: While stirring at room temperature, slowly add N-Bromosuccinimide (NBS)
(1.05 equiv) portion-wise over 30 minutes. The use of NBS provides a slow, controlled
concentration of bromine, which helps to prevent over-bromination and side reactions.

e Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or
LC-MS until the starting material is consumed (typically 2-4 hours).

o Workup: Upon completion, quench the reaction by pouring the mixture into an aqueous
solution of sodium thiosulfate to neutralize any remaining bromine.

o Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl
acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), and concentrate under reduced pressure. The resulting crude solid can be purified
by recrystallization or column chromatography to yield pure 2-Bromo-4-iodobenzaldehyde.

The Cornerstone of Utility: Selective Cross-
Coupling Reactions

The primary value of 2-Bromo-4-iodobenzaldehyde in synthesis is the differential reactivity of
its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general
order of reactivity is C-l1 > C-Br >> C-CL.[6] This reactivity gap is substantial enough to allow for
highly selective functionalization of the C-I bond at the 4-position while leaving the C-Br bond at
the 2-position intact for subsequent transformations.[7] This sequential "one-pot" or stepwise
approach is a powerful strategy for building molecular complexity efficiently.
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Starting Material

@0—4—iodobenzaldehyde

Pd(0) Catalyst
Base, Mild Temp.

/Step 1: C-I Bond Activation (Milder Conditions)\

R1-B(OH)2 (Suzuki)
or
R'-H (Sonogashira)

Intermediate:
2-Bromo-4-(R')-benzaldehyde

Pd(0) Catalyst
Base, Higher Temp.

Step 2: C-Br Bond Actijvation (Forcing Conditions)\

R2-B(OH)2 (Suzuki)
or
R2-NH2 (Buchwald-Hartwig)

Final Product:
2-(R?)-4-(R")-benzaldehyde

Click to download full resolution via product page
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Selective Sonogashira Coupling

The Sonogashira coupling is a robust method for forming C(sp?)-C(sp) bonds, introducing
alkyne moieties into the aromatic core.[8][9] The reaction is typically catalyzed by a palladium
complex with a copper(l) co-catalyst. The significantly higher reactivity of the C-I bond allows
for selective alkynylation at the 4-position.[10]

Experimental Protocol: Selective Sonogashira Coupling
at the C-4 Position

This is a generalized protocol and requires optimization for specific substrates.[11]

 Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-4-iodobenzaldehyde (1.0
equiv), bis(triphenylphosphine)palladium(ll) dichloride (PdCIlz(PPhs)z2) (2-5 mol%), and
copper(l) iodide (Cul) (4-10 mol%). Seal the flask, and evacuate and backfill with an inert
gas (e.g., Argon) three times.

o Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a
suitable base (e.g., triethylamine or diisopropylethylamine). Finally, add the terminal alkyne
(1.1-1.2 equiv) via syringe.

e Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
Monitor the reaction by TLC or LC-MS.

o Workup and Purification: Upon completion, dilute the reaction with an organic solvent and
filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated
agueous ammonium chloride (NHa4Cl), then brine. Dry the organic layer over anhydrous
Naz2S0a, concentrate, and purify by column chromatography to yield the 4-alkynyl-2-
bromobenzaldehyde product.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for
creating C-C bonds between aryl halides and boronic acids or esters.[12][13] As with the
Sonogashira coupling, the reaction can be tuned to selectively target the C-I bond of 2-Bromo-
4-iodobenzaldehyde.[7][14]
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// Nodes PdO [label="Pd(0)L2"]; ArylHalide [label="Ar-X\n(X = I or Br)"]; OxAdd
[label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; Pdll [label="Ar-Pd(ll)-X\n L2"]; Base [label="Base\n(e.g., K2COs)"];
BoronicAcid [label="R-B(OH)2"]; Boronate [label="[R-B(OH)s3]~"]; Transmetal
[label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
PdIl_R [label="Ar-Pd(Il)-R\n L2"]; RedElim [label="Reductive\nElimination", shape=ellipse,
style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R"];

// Edges PdO0 -> OxAdd; ArylHalide -> OxAdd; OxAdd -> Pdll; Base -> BoronicAcid
[style=dashed]; BoronicAcid -> Boronate; Boronate -> Transmetal; PdIl -> Transmetal;
Transmetal -> PdIl_R; Pdll_R -> RedElim; RedElim -> Product; RedElim -> PdO
[label="Catalyst\nRegeneration"];

/I Invisible nodes for alignment {rank=same; OxAdd; Base} {rank=same; Pdll; Boronate} }
Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors

A significant application of di-halogenated aromatic building blocks lies in the synthesis of
kinase inhibitors, a major class of therapeutics, particularly in oncology.[15][16] Many kinase
inhibitors feature a substituted heterocyclic core that binds to the ATP pocket of the target
kinase. 2-Bromo-4-iodobenzaldehyde serves as a versatile precursor for constructing these
complex pharmacophores.

For instance, the aldehyde can be used to construct a pyrimidine ring via condensation
reactions. Subsequently, the iodo and bromo positions can be sequentially functionalized using
Suzuki, Buchwald-Hartwig, or other coupling reactions to install the specific substituents
required for biological activity and selectivity. This modular approach allows for the rapid
generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

2-Bromo-4-iodobenzaldehyde is a powerful and versatile intermediate whose value is defined
by the principle of chemoselectivity. A thorough understanding of the differential reactivity of its
carbon-halogen bonds empowers chemists to design elegant and efficient synthetic routes to
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complex target molecules. From its foundational role in selective cross-coupling reactions to its

application in the synthesis of high-value compounds like kinase inhibitors, this building block

represents a key tool for innovation in both academic research and industrial drug

deve

lopment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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